molecular formula C17H16N2O5 B8730888 Bis(4-acetamidophenyl) carbonate CAS No. 19872-72-1

Bis(4-acetamidophenyl) carbonate

Cat. No.: B8730888
CAS No.: 19872-72-1
M. Wt: 328.32 g/mol
InChI Key: KYGYOSJDKJSBHF-UHFFFAOYSA-N
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Description

Bis(4-acetamidophenyl) carbonate is an aromatic carbonate ester characterized by two 4-acetamidophenyl groups linked via a carbonate group. This compound is structurally defined by its acetylated amine substituents on the phenyl rings, which influence its physicochemical properties, such as solubility, stability, and reactivity.

The 4-acetamidophenyl moiety is pharmacologically significant, as it is structurally related to acetaminophen (paracetamol), a widely used analgesic and antipyretic. Carbonate esters of this type are often explored as prodrugs or intermediates in drug delivery systems due to their hydrolytic sensitivity, which can be modulated by structural modifications .

Properties

CAS No.

19872-72-1

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

bis(4-acetamidophenyl) carbonate

InChI

InChI=1S/C17H16N2O5/c1-11(20)18-13-3-7-15(8-4-13)23-17(22)24-16-9-5-14(6-10-16)19-12(2)21/h3-10H,1-2H3,(H,18,20)(H,19,21)

InChI Key

KYGYOSJDKJSBHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to Bis(4-acetamidophenyl) carbonate:

Compound Key Structural Features Applications/Properties
This compound Two 4-acetamidophenyl groups linked via carbonate Potential prodrug candidate; hydrolytic stability influenced by aryl substituents.
4-Acetamidophenyl 2,2,2-trichloroethyl carbonate 4-Acetamidophenyl + trichloroethyl group Studied for enzymatic hydrolysis kinetics; acts as a model prodrug with pH-dependent degradation .
Bis(4-biphenylyl)amine Two biphenyl groups + amine linkage Used in materials science (e.g., organic semiconductors); distinct from carbonates in reactivity .
Direct Red 23 (Cosmetic Dye) Azo-linked 4-acetamidophenyl derivatives Functions as a hair dye; demonstrates how aryl carbonates differ from azo-based compounds in toxicity and stability .

Physicochemical Properties

  • Hydrolytic Stability :

    • This compound is expected to exhibit slower hydrolysis compared to 4-acetamidophenyl 2,2,2-trichloroethyl carbonate due to the absence of electron-withdrawing trichloroethyl groups, which accelerate cleavage in the latter .
    • Enzymatic hydrolysis studies of 4-acetamidophenyl trichloroethyl carbonate show rapid degradation in the presence of esterases (e.g., pancreatic lipase), with half-lives <1 hour in simulated intestinal fluid .
  • Solubility :

    • The bis(aryl) carbonate structure likely reduces aqueous solubility compared to trichloroethyl analogues, which benefit from polar halogen substituents.

Toxicity and Pharmacokinetics

  • Particle Size Effects :
    • For 4-acetamidophenyl trichloroethyl carbonate, reduced particle size (<10 µm) enhances bioavailability but increases acute toxicity in mice (LD₅₀ drops from 1,200 mg/kg to 800 mg/kg) . This highlights the importance of formulation design for carbonate-based prodrugs.
  • Metabolic Pathways: Unlike azo dyes (e.g., Direct Red 23), which release aromatic amines upon reduction, aryl carbonates hydrolyze to release phenolic compounds (e.g., 4-acetamidophenol) and CO₂, reducing systemic toxicity .

Table 1: Key Comparative Data

Parameter This compound 4-Acetamidophenyl 2,2,2-trichloroethyl carbonate Direct Red 23
Molecular Weight ~314.3 g/mol (estimated) 356.6 g/mol 760.6 g/mol
Hydrolysis Half-Life >24 hours (predicted) 0.5–2 hours (enzyme-dependent) Stable under physiological conditions
Acute Toxicity (LD₅₀) Not reported 800–1,200 mg/kg (particle-dependent) High (azo reduction products)
Primary Use Prodrug candidate Model prodrug for hydrolysis studies Cosmetic dye

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